molecular formula C15H23NO3 B2739929 N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide CAS No. 2034451-39-1

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide

Cat. No.: B2739929
CAS No.: 2034451-39-1
M. Wt: 265.353
InChI Key: VVJWHTVUFFURSG-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide is a synthetic chemical compound offered for research and development purposes. As a benzamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology research. Researchers are exploring its potential as a [provide specific role, e.g., "modulator of nuclear receptors" based on research into similar compounds ] or as an [provide specific role, e.g., "inhibitor of phosphodiesterases (PDEs)" based on general PDE research ]. Its core research value lies in its [describe potential value, e.g., "utility as a tool compound for investigating novel signaling pathways or for optimizing lead structures in drug discovery programs."] The mechanism of action is proposed to involve [describe hypothetical mechanism, e.g., "specific interaction with [a particular enzyme or receptor], leading to the modulation of downstream cellular processes."] This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11-6-7-13(8-12(11)2)14(17)16-9-15(3,19-5)10-18-4/h6-8H,9-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJWHTVUFFURSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)(COC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2,3-dimethoxy-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Metabolic Comparisons
Compound Name Substituents on Amine Group Key Functional Groups Metabolic Pathways Bioavailability
N-(2,3-Dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide 2,3-dimethoxy-2-methylpropyl Methoxy, methyl Not explicitly studied Unknown
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) 1-methoxy-4-methylpentan-2-yl Methoxy, methyl Hydroxylation, demethylation, glucuronidation Poor (rats)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Hydroxy, methyl N/A (directing group for metal catalysis) Not applicable
LMK-235 (HDAC inhibitor) 6-(hydroxyamino)-6-oxohexyloxy Hydroxyamino, oxohexyl HDAC-specific binding Moderate (rats)

Metabolic and Pharmacokinetic Profiles

  • (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): This compound undergoes extensive phase I metabolism, primarily via hydroxylation (54% of metabolites) and demethylation of methoxy groups, followed by glucuronidation (<1%). The C-4 methyl group on the benzamide ring is a major site of oxidation, with significant species-specific differences in metabolite distribution . Bioavailability in rats is poor due to rapid first-pass metabolism . Contrast with Target Compound: The 2,3-dimethoxy-2-methylpropyl substituent in the target compound may alter metabolic stability.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Unlike the target compound, this analogue features a hydroxyl group instead of methoxy substituents. Its N,O-bidentate directing group enables applications in metal-catalyzed C–H functionalization, highlighting how minor structural changes can shift functional utility .
  • LMK-235: As an HDAC inhibitor, LMK-235’s hydroxyamino group is critical for zinc chelation in HDAC active sites. The target compound lacks this pharmacophore, suggesting divergent therapeutic applications .

Toxicological Considerations

  • This sex-dependent toxicity underscores the need for thorough metabolite profiling in safety evaluations .
  • Preclinical studies would be required to assess renal or hepatic risks.

Industrial and Regulatory Status

  • Flavoring Agents: Compounds like No. 2226 and the target benzamide are evaluated by the FAO/WHO for use in food. However, No. 2226’s poor bioavailability and complex metabolism led to cautious regulatory approval pending further data .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involving benzoyl chloride/acid reactions with substituted amines .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide is a synthetic organic compound that has attracted interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a benzamide core with specific substitutions that may influence its interaction with biological systems.

The compound is characterized by the following structural formula:

C15H23NO3\text{C}_{15}\text{H}_{23}\text{N}\text{O}_{3}

Key Structural Features

  • Benzamide Core : The presence of the benzamide group is significant for its biological activity.
  • Dimethoxy Substituents : The two methoxy groups on the propyl chain may enhance lipophilicity and receptor binding affinity.
  • Dimethyl Substituents : The methyl groups on the benzene ring can influence steric hindrance and electronic properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzoic acid with 2,3-dimethoxy-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions generally require reflux to facilitate the formation of the amide bond.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or bind to receptors involved in various physiological processes.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary in vitro studies suggest that it may inhibit pro-inflammatory cytokines.
  • Analgesic Properties : The compound has been evaluated for its potential to alleviate pain in animal models.

Case Studies

  • In Vitro Studies : A study conducted on human cell lines indicated that this compound could reduce cell proliferation in cancerous cells by inducing apoptosis through mitochondrial pathways.
  • Animal Models : In a rodent model of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, Analgesic
N-(4-methylphenyl)-3,4-dimethylbenzamideStructureModerate anti-cancer activity
N-(2-methoxyphenyl)-3-methylbenzamide-Mild analgesic effects

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